![molecular formula C11H21NO4 B14698378 n-Butyryl-D(+)-carnitin [German] CAS No. 25518-46-1](/img/structure/B14698378.png)
n-Butyryl-D(+)-carnitin [German]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-Butyryl-D(+)-carnitin: is a derivative of carnitine, a quaternary ammonium compound involved in the metabolism of fatty acids. This compound is known for its role in facilitating the transport of fatty acids into the mitochondria, where they are oxidized to produce energy. The addition of a butyryl group to the carnitine molecule enhances its lipophilicity, potentially altering its biological activity and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of n-Butyryl-D(+)-carnitin typically involves the esterification of D(+)-carnitin with butyric acid. This reaction can be catalyzed by various agents, including acid catalysts like sulfuric acid or base catalysts like sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of n-Butyryl-D(+)-carnitin may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity reagents and stringent quality control measures ensures the consistency and safety of the final product.
化学反应分析
Types of Reactions: n-Butyryl-D(+)-carnitin can undergo various chemical reactions, including:
Oxidation: The butyryl group can be oxidized to form butyric acid.
Reduction: The carnitine moiety can be reduced to form carnitinol.
Substitution: The ester linkage can be hydrolyzed to release butyric acid and D(+)-carnitin.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Acidic or basic hydrolysis can be employed, with hydrochloric acid or sodium hydroxide as catalysts.
Major Products:
Oxidation: Butyric acid and oxidized carnitine derivatives.
Reduction: Carnitinol and reduced butyryl derivatives.
Substitution: Butyric acid and D(+)-carnitin.
科学研究应用
Chemistry: n-Butyryl-D(+)-carnitin is used as a reagent in organic synthesis, particularly in the preparation of lipophilic carnitine derivatives.
Biology: In biological research, this compound is studied for its role in fatty acid metabolism and its potential effects on cellular energy production.
Medicine: n-Butyryl-D(+)-carnitin has potential therapeutic applications in the treatment of metabolic disorders, such as fatty acid oxidation defects and certain types of muscular dystrophy.
Industry: In the industrial sector, this compound is used in the formulation of dietary supplements and functional foods aimed at enhancing energy metabolism and physical performance.
作用机制
n-Butyryl-D(+)-carnitin exerts its effects by facilitating the transport of fatty acids into the mitochondria. The butyryl group enhances the lipophilicity of the molecule, potentially increasing its affinity for mitochondrial membranes. Once inside the mitochondria, the fatty acids are oxidized to produce energy, which is crucial for various cellular processes. The molecular targets include carnitine acyltransferases, which are enzymes involved in the transport and oxidation of fatty acids.
相似化合物的比较
Acetyl-L-carnitine: Known for its role in brain metabolism and cognitive function.
Propionyl-L-carnitine: Used in the treatment of peripheral arterial disease and heart conditions.
L-carnitine: The parent compound, widely used in dietary supplements for its role in energy metabolism.
Uniqueness: n-Butyryl-D(+)-carnitin is unique due to its enhanced lipophilicity, which may improve its bioavailability and efficacy in transporting fatty acids into the mitochondria. This property distinguishes it from other carnitine derivatives and makes it a valuable compound for research and therapeutic applications.
属性
CAS 编号 |
25518-46-1 |
|---|---|
分子式 |
C11H21NO4 |
分子量 |
231.29 g/mol |
IUPAC 名称 |
(3S)-3-butanoyloxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C11H21NO4/c1-5-6-11(15)16-9(7-10(13)14)8-12(2,3)4/h9H,5-8H2,1-4H3/t9-/m0/s1 |
InChI 键 |
QWYFHHGCZUCMBN-VIFPVBQESA-N |
手性 SMILES |
CCCC(=O)O[C@@H](CC(=O)[O-])C[N+](C)(C)C |
规范 SMILES |
CCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


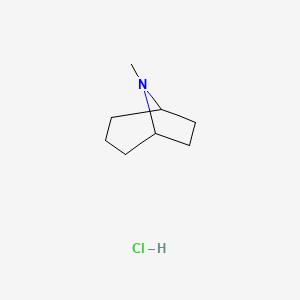
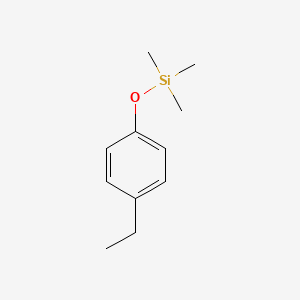
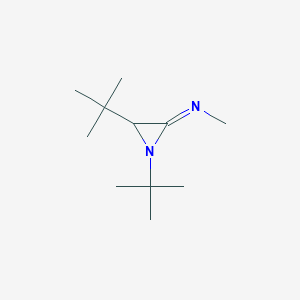
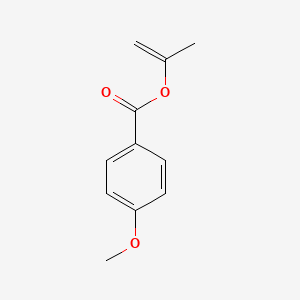
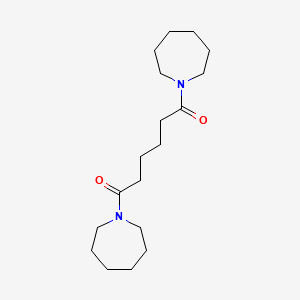
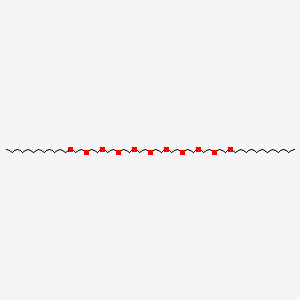
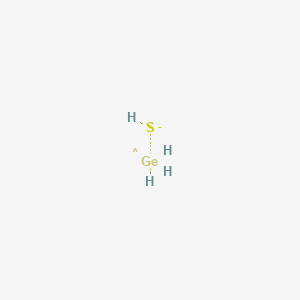
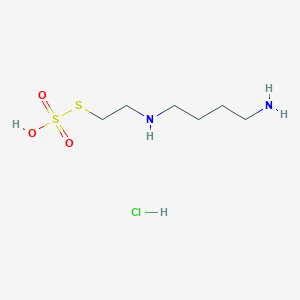
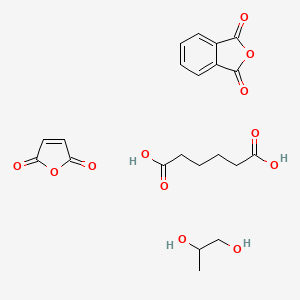


![2,6-Dichloro-N-[2-(chloromethyl)phenyl]aniline](/img/structure/B14698371.png)


